molecular formula C3H7N2NaS2 B13403196 (2-Aminoethyl)dithiocarbamic acid sodium salt

(2-Aminoethyl)dithiocarbamic acid sodium salt

Cat. No.: B13403196
M. Wt: 158.23 g/mol
InChI Key: CXUBCVIYYXECKY-UHFFFAOYSA-M
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Description

(2-Aminoethyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C3H8N2S2Na. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it useful in fields such as chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)dithiocarbamic acid sodium salt typically involves the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminoethyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its sulfur and nitrogen atoms. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)dithiocarbamic acid sodium salt is unique due to its ethylene backbone, which provides flexibility in forming complexes with a wide range of metal ions. This flexibility makes it particularly useful in applications requiring strong and stable metal chelation .

Properties

Molecular Formula

C3H7N2NaS2

Molecular Weight

158.23 g/mol

IUPAC Name

sodium;N-(2-aminoethyl)carbamodithioate

InChI

InChI=1S/C3H8N2S2.Na/c4-1-2-5-3(6)7;/h1-2,4H2,(H2,5,6,7);/q;+1/p-1

InChI Key

CXUBCVIYYXECKY-UHFFFAOYSA-M

Canonical SMILES

C(CNC(=S)[S-])N.[Na+]

Origin of Product

United States

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